5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione
Overview
Description
5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione (DMDT) is a heterocyclic thiourea compound that has been studied extensively for its various biochemical and physiological effects. It is a small organic molecule with a molecular weight of 165.2 g/mol and a melting point of 91-93 °C. DMDT has been used in a variety of scientific research applications, including as an electron acceptor in enzymatic reactions, as a photosensitizer in photodynamic therapy, and as a potential therapeutic agent in the treatment of cancer and other diseases.
Scientific Research Applications
Crystal Structure Analysis
5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione has been utilized in the study of crystal structures. For instance, Flippen (1977) explored the thermal decomposition products of substituted imino-1,2,4-dithiazoles, providing insights into the crystallographic properties and nonbonded interactions in such compounds (Flippen, 1977).
Chemical Reactivity Studies
The compound has been a focus in chemical reactivity studies. Ametamey and Heimgartner (1990) investigated the reaction of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione, contributing to a better understanding of NH-acidic heterocycle reactions (Ametamey & Heimgartner, 1990). Additionally, Guzaev (2011) explored the reactivity of 3H-1,2,4-dithiazole-3-thiones as sulfurizing agents, highlighting their efficiency in DNA and RNA synthesis (Guzaev, 2011).
Microwave-Assisted Synthesis
In a study by Gobis and Foks (2010), microwave-assisted synthesis methods involving 4-N,N-dimethylamino-substituted 1,2,4-triazole-3-thiones were developed, demonstrating the compound's utility in accelerating chemical syntheses (Gobis & Foks, 2010).
Antioxidant, Bioactivity, and Molecular Docking Investigations
Alaşalvar et al. (2021) examined the antioxidant activities and molecular docking capabilities of related triazole derivatives, providing insights into the bioactivity and potential pharmaceutical applications of these compounds (Alaşalvar et al., 2021).
X-ray Crystal Structure and Theoretical Study
The X-ray crystal structure and theoretical studies of derivatives of 1,2,4-triazole-3-thiones have been carried out, as in the research by Wawrzycka-Gorczyca and Siwek (2011), to understand the molecular and crystal structure of these compounds (Wawrzycka-Gorczyca & Siwek, 2011).
properties
IUPAC Name |
5-(dimethylamino)-1,2,4-dithiazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S3/c1-6(2)3-5-4(7)9-8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNGWAVAQNFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=S)SS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372660 | |
Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione | |
CAS RN |
29220-04-0 | |
Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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